Vermiculin is a macrodiolide antibiotic known for its complex structure and significant biological activity. It is derived from natural sources, specifically produced by certain strains of Streptomyces bacteria. The compound is characterized by its unique cyclic structure, which consists of multiple hydroxyl and carbonyl functional groups, contributing to its pharmacological properties. Vermiculin has garnered attention for its immunomodulatory effects, making it a subject of interest in both medicinal chemistry and pharmacology.
Vermiculin exhibits notable biological activity, particularly in modulating immune responses. Research indicates that it selectively influences certain cellular immunity reactions, suggesting potential applications in immunotherapy . Additionally, studies have shown that vermiculin possesses antibacterial properties, although derivatives synthesized from it may demonstrate reduced efficacy compared to the original compound . The compound's ability to interact with immune cells positions it as a candidate for further investigation in treating immune-related disorders.
The synthesis of vermiculin has been achieved through several methodologies:
These methods highlight the versatility and complexity involved in synthesizing this important antibiotic.
Vermiculin's primary applications lie in its potential as an antibiotic and immunomodulatory agent. Its unique structure allows it to interact with biological systems effectively, making it a candidate for:
The ongoing exploration of vermiculin's properties may lead to new therapeutic avenues.
Studies on vermiculin have focused on its interactions with cellular components and other biomolecules. These investigations reveal how vermiculin affects immune cell function and bacterial growth. For instance, research indicates that vermiculin can selectively modulate T-cell responses, which is crucial for developing targeted immunotherapies . Understanding these interactions further elucidates the mechanisms by which vermiculin exerts its biological effects.
Vermiculin shares structural similarities with other macrodiolides and polyketide antibiotics. Here are some comparable compounds:
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Erythromycin | Macrolide | Antibacterial | Broad-spectrum activity |
| Rapamycin | Macrolide | Immunosuppressive | Potent inhibitor of mTOR pathway |
| Spiramycin | Macrolide | Antibacterial | Effective against respiratory pathogens |
| Fusidic Acid | Fusidane | Antibacterial | Unique mechanism targeting bacterial protein synthesis |
Vermiculin's uniqueness lies in its specific immunomodulatory effects and its structural complexity compared to these other compounds. Its ability to selectively influence immune responses sets it apart from traditional antibiotics like erythromycin and fusidic acid, which primarily target bacterial growth.
Vermiculin represents a structurally complex macrodiolide antibiotic characterized by a distinctive 16-membered ring system containing two lactone functionalities [1]. The compound exhibits the molecular formula C₂₀H₂₄O₈ with a molecular weight of 392.4 grams per mole [1] [2]. The molecular architecture features a symmetrical dilactone framework that establishes vermiculin as a member of the C₂-symmetric macrodiolide family [1] [3].
The stereochemical configuration of vermiculin has been determined through extensive spectroscopic analysis and chemical correlation studies [1] [2]. The absolute configuration is established as (3E,8S,11E,16S), indicating the presence of two chiral centers at positions C-8 and C-16, both possessing S-configuration [2] [4]. The molecule displays C₂-symmetry, which significantly influences its biological activity and chemical reactivity [3] [5].
The macrocyclic ring contains four carbonyl groups positioned at C-2, C-5, C-10, and C-13, creating a tetrone functionality within the dilactone scaffold [1] [2]. Two 2-oxopropyl substituents are attached at positions C-8 and C-16, contributing to the compound's unique structural signature [1] [6]. The presence of two E-configured double bonds at positions 3-4 and 11-12 further defines the molecular geometry [2] [4].
Table 1: Molecular Architecture and Stereochemical Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₂₄O₈ |
| Molecular Weight | 392.4 g/mol |
| Absolute Configuration | (3E,8S,11E,16S) |
| Chiral Centers | 2 (C-8, C-16) |
| Double Bond Configuration | 3E, 11E |
| Symmetry Type | C₂-symmetric |
| Ring Size | 16-membered |
| Functional Groups | Tetrone, dilactone, bis(2-oxopropyl) |
The systematic International Union of Pure and Applied Chemistry nomenclature for vermiculin is (3E,8S,11E,16S)-8,16-bis(2-oxopropyl)-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone [1] [2] [4]. This comprehensive name reflects the stereochemical complexity and functional group arrangement within the macrocyclic structure [4]. The nomenclature indicates the E-configuration of the double bonds at positions 3 and 11, the S-configuration of the chiral centers at positions 8 and 16, and the presence of the characteristic 2-oxopropyl substituents [2] [4].
The structural elucidation of vermiculin has primarily relied on nuclear magnetic resonance spectroscopic methods and chemical correlation studies rather than single-crystal X-ray crystallography [9] [10] [11]. The compound's tendency to decompose at elevated temperatures, with a melting point of 175-177°C with decomposition, has presented challenges for obtaining suitable crystals for X-ray diffraction analysis [4] [12].
Conformational analysis of vermiculin reveals significant flexibility within the 16-membered macrocyclic ring system [10]. The macrodiolide adopts multiple low-energy conformations in solution, as evidenced by nuclear magnetic resonance spectroscopic studies [10] [11]. The C₂-symmetry of the molecule constrains certain conformational degrees of freedom while permitting flexibility in the aliphatic chain segments connecting the two lactone moieties [3] [10].
Spectroscopic characterization has utilized multi-dimensional nuclear magnetic resonance techniques including Heteronuclear Single Quantum Coherence, Heteronuclear Multiple Bond Correlation, and Correlation Spectroscopy experiments [9] [10]. These methods have been instrumental in establishing the connectivity and stereochemical relationships within the molecule [10] [11]. The ¹H nuclear magnetic resonance spectrum displays characteristic signals for the vinyl protons of the E-configured double bonds and the methyl groups of the 2-oxopropyl substituents [10].
Mass spectrometric analysis has provided molecular ion peaks consistent with the proposed molecular formula [13] [14]. High-resolution electrospray ionization mass spectrometry has confirmed the exact mass and elemental composition [10] [13]. Infrared spectroscopy reveals characteristic carbonyl stretching frequencies corresponding to the lactone and ketone functionalities [10] [11].
Table 3: Spectroscopic and Physical Characterization Data
| Analysis Method | Key Observations |
|---|---|
| Melting Point | 175-177°C (with decomposition) |
| Nuclear Magnetic Resonance | Multi-dimensional techniques confirm structure |
| Mass Spectrometry | Molecular ion peak at m/z 392 |
| Infrared Spectroscopy | Carbonyl stretches for lactone and ketone groups |
| Conformational Behavior | Multiple low-energy conformations in solution |
| Crystal Structure | Limited crystallographic data available |
Vermiculin belongs to a rare class of 16-membered C₂-symmetric macrodiolides that includes several structurally related natural products [3] [16]. The most closely related analogue is pyrenophorin, which shares an identical molecular formula and similar dilactone architecture [17] [3]. Both compounds feature the characteristic 16-membered ring with bis(2-oxopropyl) substituents, though subtle differences in stereochemistry and conformation distinguish these metabolites [17] [5].
Conglobatin represents another significant structural analogue, possessing a 16-membered macrodiolide core but incorporating oxazole rings that replace the simple alkyl chains found in vermiculin [17] [5]. The molecular formula C₂₈H₃₈N₂O₆ reflects the presence of nitrogen-containing heterocycles, which contribute to distinct biological activities compared to vermiculin [5] [16]. X-ray crystallographic analysis of conglobatin has provided detailed structural insights that inform understanding of the broader macrodiolide family [5].
Trichobotryside A exhibits remarkable structural similarity to vermiculin, sharing the same molecular formula and 16-membered dilactone framework [9] [3]. This anti-fouling agent demonstrates the biological diversity achievable within this structural class while maintaining the fundamental C₂-symmetric architecture [9]. The stereochemical relationships between trichobotryside A and vermiculin highlight the importance of absolute configuration in determining biological activity [9].
The elaiophylin family, including compounds such as efomycin K and elaiophylin itself, represents glycosylated analogues of the 16-membered macrodiolide core [3] [10]. These compounds feature hemiketal functionalities and sugar substituents that significantly expand the structural diversity while retaining the fundamental C₂-symmetry [3] [10]. The molecular weights of elaiophylins typically exceed 700 grams per mole due to the presence of deoxyfucose units [3].
Marine-derived analogues such as halichoblelide B demonstrate the occurrence of this structural motif across diverse biological sources [3]. These compounds often feature methoxy substitutions or other modifications that reflect their distinct biosynthetic origins while maintaining the core macrodiolide architecture [3] [6].
Table 4: Structural Comparison of Vermiculin Analogues
| Compound | Molecular Formula | Ring Size | Key Structural Features | Biological Source |
|---|---|---|---|---|
| Vermiculin | C₂₀H₂₄O₈ | 16-membered | Bis(2-oxopropyl) substituents | Penicillium vermiculatum |
| Pyrenophorin | C₂₀H₂₄O₈ | 16-membered | Similar diolide core | Pyrenophora terrestris |
| Conglobatin | C₂₈H₃₈N₂O₆ | 16-membered | Oxazole rings | Streptomyces conglobatus |
| Trichobotryside A | C₂₀H₂₄O₈ | 16-membered | Anti-fouling diolide | Trichobotrys effusa |
| Elaiophylin | C₃₉H₆₀O₁₀ | 16-membered | Glycosylated hemiketal | Streptomyces species |
| Efomycin K | C₄₀H₆₀O₁₀ | 16-membered | Enone functionality | Streptomyces species |
| Halichoblelide B | C₃₇H₅₄O₉ | 16-membered | Methoxy substitution | Marine sponge |
Molecular Characteristics and Stability Parameters
Vermiculin demonstrates moderate thermodynamic stability under standard conditions, with a melting point range of 96-100°C [3]. The compound exhibits specific optical activity with an optical rotation value of [α]ᴅ: -1.0° (c 0.2, chloroform), indicating the presence of chiral centers in its macrocyclic structure [3]. The exact mass determination reveals a precise molecular mass of 392.14711772 Da [1], confirming the molecular composition derived from high-resolution mass spectrometry analysis.
Solubility Characteristics
The solubility profile of vermiculin demonstrates selective dissolution behavior in organic solvents. The compound exhibits good solubility in tetrachloromethane, chloroform, and methanol [3], which facilitates extraction and purification procedures. During isolation processes, tetrachloromethane extraction using a 2:1 ratio proves effective for initial compound recovery [3]. The compound demonstrates limited aqueous solubility, consistent with its lipophilic macrocyclic structure, as indicated by the XLogP3-AA value of -0.2 [1].
Thermal Stability and Chemical Reactivity
Vermiculin shows sensitivity to alkaline conditions and elevated temperatures [4]. The compound maintains structural integrity under neutral to slightly acidic conditions but undergoes degradation in strongly basic environments. Thermal analysis indicates that vermiculin can withstand moderate heating during analytical procedures but requires careful temperature control during isolation and storage to prevent decomposition.
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 96-100°C | Standard pressure |
| Optical Rotation | [α]ᴅ: -1.0° | c 0.2, chloroform |
| Solubility | Good | Tetrachloromethane, chloroform, methanol |
| Thermal Stability | Moderate | Sensitive to alkaline conditions |
| Crystallization | White cubes | n-hexane |
Nuclear Magnetic Resonance Spectroscopy
Complete structural elucidation of vermiculin has been achieved through comprehensive ¹H and ¹³C Nuclear Magnetic Resonance analysis [5] [6]. The Nuclear Magnetic Resonance spectra reveal characteristic macrodiolide patterns with distinct chemical shift regions corresponding to the 16-membered ring system containing two lactone functionalities [1]. The compound exhibits specific resonances for the α,β-unsaturated ketone moieties at positions consistent with the (3E,11E)-geometric configuration of the double bonds [1] [2].
The ¹H Nuclear Magnetic Resonance spectrum displays signals characteristic of the bis(2-oxopropyl) substituents and the cyclohexadecadiene backbone structure. Chemical shift assignments confirm the presence of multiple carbonyl environments and alkene protons showing coupling patterns consistent with the E-configuration of the double bonds [5]. ¹³C Nuclear Magnetic Resonance analysis provides definitive carbon assignments for all 20 carbon atoms, including the characteristic lactone carbonyls and α,β-unsaturated ketone systems [6].
Infrared Spectroscopy Characteristics
Infrared spectroscopic analysis of vermiculin reveals multiple diagnostic absorption bands in the fingerprint region [3]. Key absorption frequencies occur at 860, 890, 905, 940, 960, 1050, 1060, 1100, and 1240 cm⁻¹ [3]. These bands correspond to various functional group vibrations including C-O stretching, C-H bending, and cyclic structure deformations characteristic of the macrodiolide framework.
The infrared spectrum shows strong carbonyl absorptions consistent with the presence of four ketone functionalities and two lactone groups within the molecular structure. The absorption patterns provide fingerprint identification capabilities for compound verification and purity assessment during analytical procedures [7].
Mass Spectrometry Fragmentation
Mass spectrometric analysis consistently shows the molecular ion peak at m/z 392.4 [1] [8], corresponding to the molecular weight of vermiculin. High-resolution mass spectrometry confirms the exact mass of 392.14711772 Da [1], providing definitive molecular formula confirmation. Fragmentation patterns in tandem mass spectrometry reveal characteristic loss of acetyl groups and sequential breakdown of the macrocyclic structure, enabling structural confirmation and differentiation from related metabolites [8].
| Spectroscopic Technique | Key Data | Significance |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Complete structural assignment | Stereochemistry confirmation |
| ¹³C Nuclear Magnetic Resonance | 20 carbon signals | Molecular framework elucidation |
| Infrared | 860-1240 cm⁻¹ bands | Functional group identification |
| Mass Spectrometry | m/z 392.4 | Molecular weight confirmation |
| Ultraviolet-Visible | 218 nm (E₁%₁cm 788), 252 nm (E₁%₁cm 680) | Chromophore characterization |
Column Chromatographic Separation
Vermiculin demonstrates excellent chromatographic behavior on silica gel column chromatography using chloroform-methanol (10:1) as the mobile phase [3]. This solvent system provides effective separation from related metabolites and biosynthetic precursors during purification procedures. The compound shows consistent retention characteristics that facilitate reproducible isolation protocols [9].
Vacuum liquid chromatography proves superior to preparative thin-layer chromatography for vermiculin purification [9]. The technique utilizes thin-layer chromatography-grade silica gel and enables efficient separation with reduced solvent consumption and improved recovery yields. Sample loading ratios of 30:1 to 300:1 (support to sample) provide optimal resolution depending on the complexity of the metabolite mixture [9].
Thin Layer Chromatographic Analysis
Thin layer chromatographic analysis employs various solvent systems for vermiculin detection and purity assessment [10] [11]. The compound exhibits characteristic retention factor values that enable identification through comparison with authentic standards. Detection methods include ultraviolet visualization at 254 nm and 365 nm, as well as chemical detection using vanillin-sulfuric acid spray reagent [10] [11].
High Performance Liquid Chromatographic Methods
High Performance Liquid Chromatography analysis of vermiculin utilizes gradient elution systems with acetonitrile-water mobile phases containing formic acid modifiers [12]. The compound shows defined retention times that vary with the specific analytical conditions employed. Ultraviolet-diode array detection coupled with mass spectrometry provides both quantitative analysis and structural confirmation capabilities [12].
Liquid chromatography-mass spectrometry methods enable simultaneous detection and identification of vermiculin in complex biological matrices. The technique facilitates monitoring of biosynthetic processes and optimization of fermentation conditions for enhanced production yields [12].
Purity Assessment Methods
Purity assessment of vermiculin employs multiple analytical approaches to ensure compound integrity. High Performance Liquid Chromatography with ultraviolet detection provides quantitative purity determination with detection limits suitable for quality control applications [12]. Nuclear Magnetic Resonance spectroscopy serves as an orthogonal method for purity assessment, revealing impurities through integration analysis and chemical shift deviations [5].
Gas chromatography-mass spectrometry analysis, following appropriate derivatization procedures, enables detection of volatile impurities and degradation products [6]. The combination of these analytical techniques provides comprehensive purity assessment capabilities meeting pharmaceutical and research-grade standards.
| Chromatographic Method | Mobile Phase | Detection | Application |
|---|---|---|---|
| Silica gel column | Chloroform-methanol (10:1) | Ultraviolet absorption | Preparative isolation |
| Thin layer chromatography | Various solvent systems | Ultraviolet (254, 365 nm), vanillin spray | Purity monitoring |
| High Performance Liquid Chromatography | Acetonitrile-water gradient | Ultraviolet-diode array, mass spectrometry | Quantitative analysis |
| Vacuum liquid chromatography | Thin-layer chromatography-grade silica | Ultraviolet monitoring | Large-scale purification |
| Size exclusion | Water | Refractive index | Polysaccharide separation |